2-Methyl-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-nitrobenzohydrazide: is an organic compound belonging to the class of benzohydrazides It is characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring, with a hydrazide functional group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzohydrazide typically involves the nitration of 2-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding hydrazide. One common method involves the following steps:
Nitration: 2-Methylbenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitrobenzoic acid.
Hydrazide Formation: The 2-methyl-4-nitrobenzoic acid is then reacted with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Condensation: Aldehydes or ketones, acidic or basic catalyst, solvent (e.g., ethanol).
Major Products:
Reduction: 2-Methyl-4-aminobenzohydrazide.
Substitution: Various substituted benzohydrazides.
Condensation: Hydrazones with different functional groups.
Scientific Research Applications
2-Methyl-4-nitrobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-tubercular and anti-cancer activities.
Materials Science: The compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The nitro group can undergo reduction within the biological system, generating reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
4-Nitrobenzohydrazide: Lacks the methyl group at the second position.
2-Methylbenzohydrazide: Lacks the nitro group at the fourth position.
N-Methyl-4-nitrobenzohydrazide: Contains an additional methyl group on the nitrogen atom of the hydrazide group.
Uniqueness: 2-Methyl-4-nitrobenzohydrazide is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-methyl-4-nitrobenzohydrazide |
InChI |
InChI=1S/C8H9N3O3/c1-5-4-6(11(13)14)2-3-7(5)8(12)10-9/h2-4H,9H2,1H3,(H,10,12) |
InChI Key |
JTYWUQZOEWOENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.